

# Altrenogest's basic properties and chemical characteristics

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## Compound of Interest

Compound Name: Altrenogest

Cat. No.: B1664803

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## Altrenogest: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Altrenogest**, a synthetic progestin, is a key compound in veterinary medicine, primarily utilized for the regulation of reproductive cycles in mares and sows.[1][2] Chemically, it is a derivative of 19-nortestosterone and is also known as allyltrenbolone.[3] This technical guide provides an in-depth overview of the basic properties and chemical characteristics of **Altrenogest**, intended for researchers, scientists, and professionals in drug development. The information compiled herein is sourced from a variety of scientific literature and technical data sheets to ensure accuracy and comprehensiveness.

### Physicochemical Properties

The fundamental physicochemical properties of **Altrenogest** are summarized in the table below, providing a quick reference for its identification and handling.

Property	Value	References
IUPAC Name	(8S,13S,14S,17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one	[4]
Synonyms	Allyltrenbolone, RU-2267, A-35957	[3]
CAS Number	850-52-2	
Molecular Formula	C <sub>21</sub> H <sub>26</sub> O <sub>2</sub>	
Molecular Weight	310.43 g/mol	
Appearance	Crystalline solid	
Melting Point	120 °C	
Solubility	Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers.	
In a 1:2 solution of ethanol:PBS (pH 7.2), the solubility is approximately 0.3 mg/mL.		
In Ethanol: ~20 mg/mL		
In DMSO: ~0.1 mg/mL		
In Dimethylformamide: ~2 mg/mL		
UV/Vis λ <sub>max</sub>	242, 342 nm	

## Chemical Characteristics

A detailed understanding of **Altrenogest**'s chemical structure and spectral properties is crucial for its analysis and characterization.

## <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of **Altrenogest** exhibits characteristic signals corresponding to its unique steroidal structure. The vinyl region, in particular, is indicative of the endocyclic olefins in its A and C rings, as well as the terminal olefin of the allyl group.

Chemical Shift (δ) ppm	Multiplicity	Assignment
5.98	m	Terminal olefin
5.71	s	C-ring olefin
5.14	m	Terminal olefin
5.10	m	Terminal olefin
0.92	s	CH <sub>3</sub>

Note: This is a partial list of assignments. A complete, detailed assignment would require access to the full spectral data.

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides further insight into the carbon framework of the **Altrenogest** molecule.

Chemical Shift (δ) ppm	Assignment
200-220	C=O (ketone)
115-150	C=C (alkene/aromatic-like)
70-80	C-OH
10-40	Aliphatic carbons

Note: This table represents typical ranges for the functional groups present in **Altrenogest**. Specific peak assignments would require detailed spectral analysis.

## Infrared (IR) Spectroscopy

The IR spectrum of **Altrenogest** displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Functional Group
~3400	O-H stretch (alcohol)
~3080	=C-H stretch (alkene)
~2940	C-H stretch (alkane)
~1650	C=O stretch (conjugated ketone)
~1600, 1450	C=C stretch (alkene)

Note: These are approximate values and can vary slightly based on the specific experimental conditions.

## Mass Spectrometry

Mass spectrometry of **Altrenogest** reveals a parent ion and a characteristic fragmentation pattern that can be used for its identification and quantification. The primary ion observed corresponds to the protonated molecule  $[M+H]^+$ .

m/z	Interpretation
311.30	$[M+H]^+$ (Protonated Altrenogest)
227.15	Major fragment ion

Note: The fragmentation pattern can be complex and is dependent on the ionization technique and collision energy used.

## Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible characterization of **Altrenogest**.

## High-Performance Liquid Chromatography (HPLC) for Content Determination

This method is suitable for determining the concentration of **Altrenogest** in various formulations.

- Chromatographic Conditions:
  - Column: Agilent C18 column (or equivalent reversed-phase column) with octadecyl silane bonded silica gel fillers.
  - Mobile Phase: Acetonitrile and 0.01% phosphoric acid solution (volume percent of acetonitrile typically between 60-80%).
  - Flow Rate: 0.8 - 1.2 mL/min.
  - Column Temperature: 20 - 40 °C.
  - Detection Wavelength: 345 nm.
- Standard Preparation:
  - Accurately weigh a known amount of **Altrenogest** reference standard.
  - Dissolve in acetonitrile to prepare a stock solution of known concentration.
  - Prepare a series of standard solutions by serial dilution of the stock solution with acetonitrile to cover the expected concentration range of the sample.
- Sample Preparation:
  - Accurately weigh or measure the sample containing **Altrenogest**.
  - If the sample is in an oil-based solution, an extraction with acetonitrile is necessary. This may require vortexing and sonication to break any emulsions.

- Dilute the sample with acetonitrile to a concentration that falls within the range of the standard curve.
- Filter the final solution through a 0.45 µm syringe filter before injection.
- Procedure:
  - Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
  - Inject the prepared sample solution into the HPLC system.
  - Determine the concentration of **Altrenogest** in the sample by comparing its peak area to the calibration curve.

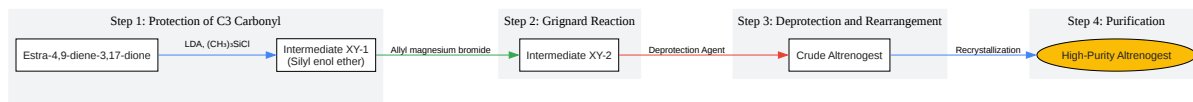
## Solubility Determination (Shake Flask Method)

This method is used to determine the equilibrium solubility of **Altrenogest** in various solvents.

- Add an excess amount of **Altrenogest** to a known volume of the solvent in a flask.
- Seal the flask and place it in a shaker bath at a constant temperature (e.g., 37 ± 0.5°C) and agitation speed (e.g., 100 rpm) for a sufficient time to reach equilibrium (e.g., 48 hours).
- After equilibration, withdraw an aliquot of the suspension and centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to separate the undissolved solid.
- Carefully withdraw the supernatant and filter it through a 0.22-µm filter.
- Dilute the filtrate appropriately with a suitable solvent.
- Determine the concentration of **Altrenogest** in the diluted filtrate using a validated analytical method, such as HPLC (as described above).
- Calculate the solubility of **Altrenogest** in the solvent.

## Synthesis Workflow

A common method for the synthesis of **Altrenogest** starts from **estra-4,9-diene-3,17-dione**. The following diagram illustrates the key steps in this synthetic pathway.



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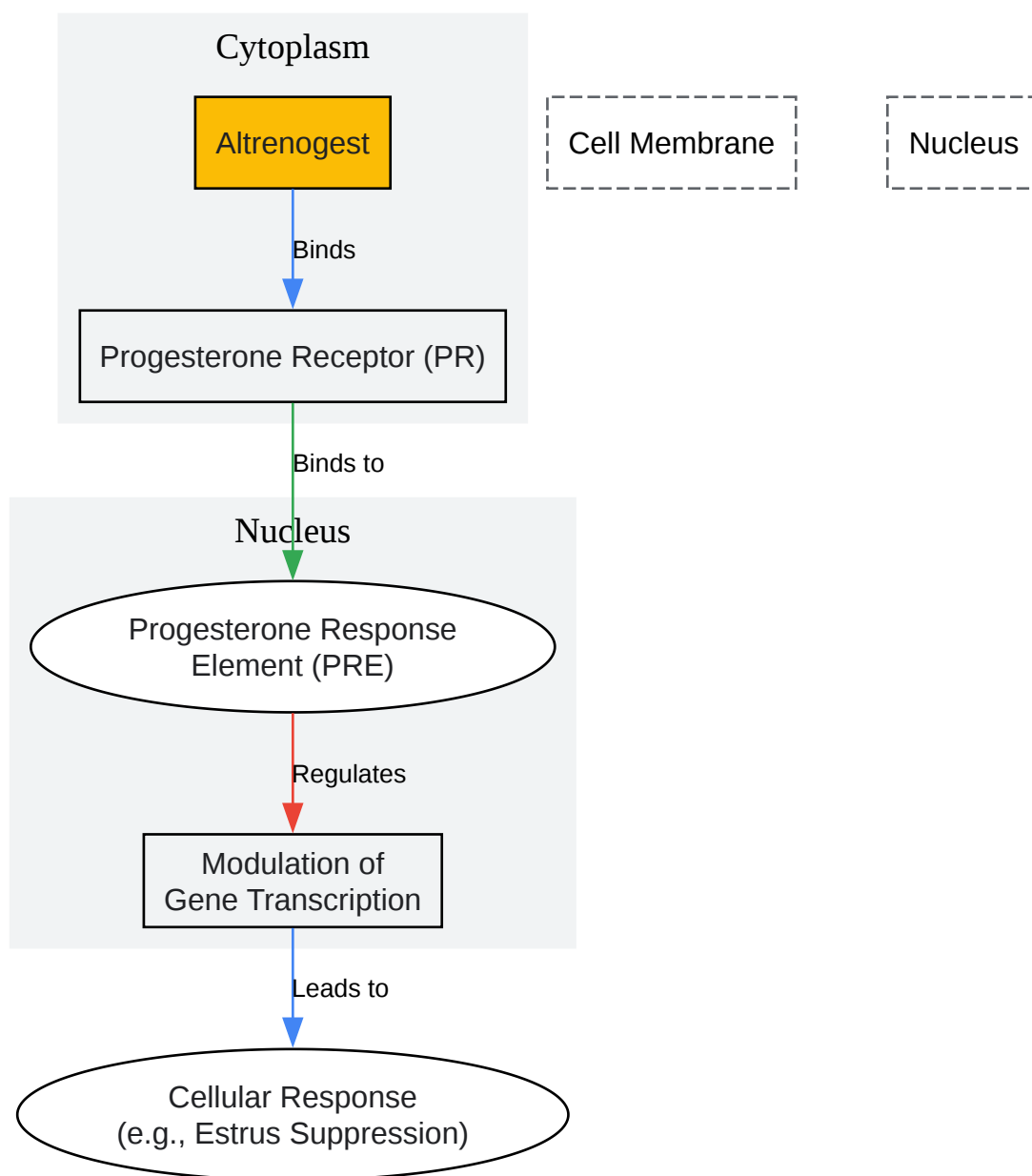
A simplified workflow for the synthesis of **Altrenogest**.

## Mechanism of Action and Signaling Pathways

**Altrenogest** exerts its biological effects by acting as a potent agonist for both the progesterone receptor (PR) and the androgen receptor (AR). Its interaction with these nuclear receptors initiates a cascade of molecular events that ultimately modulate gene expression.

### Progesterone Receptor Signaling Pathway

As a progestin, **Altrenogest** mimics the action of progesterone. Upon entering the target cell, it binds to the progesterone receptor, leading to a conformational change in the receptor, its dimerization, and translocation to the nucleus. In the nucleus, the **Altrenogest**-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription. This can lead to the suppression of the estrous cycle. In some contexts, **Altrenogest** treatment has been shown to down-regulate the expression of progesterone receptors themselves.



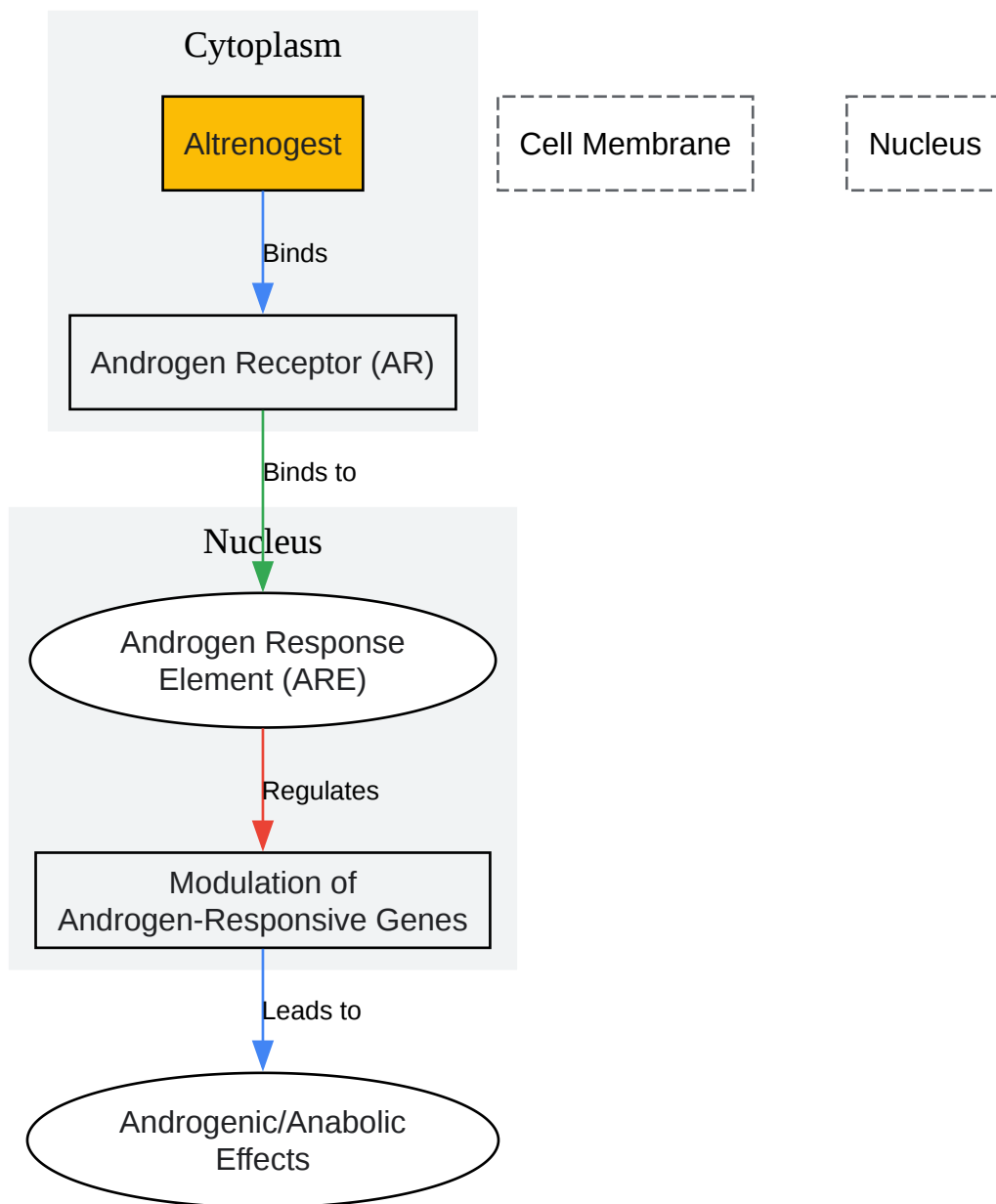
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**Altrenogest's** interaction with the progesterone receptor signaling pathway.

## Androgen Receptor Signaling Pathway

**Altrenogest** is also a potent agonist of the androgen receptor. Similar to its action on the PR, **Altrenogest** binds to the AR in the cytoplasm. This binding induces a conformational change, dissociation from heat shock proteins, dimerization, and translocation of the AR complex into the nucleus. Inside the nucleus, the complex binds to androgen response elements (AREs) on

the DNA, which in turn modulates the transcription of androgen-responsive genes. This interaction underlies some of the anabolic and androgenic effects observed with **Altrenogest**.



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**Altrenogest's** interaction with the androgen receptor signaling pathway.

## Conclusion

This technical guide has provided a detailed overview of the basic properties and chemical characteristics of **Altrenogest**. The tabulated data on its physicochemical properties, along

with the summarized spectral information, offer a solid foundation for its identification and analysis. The outlined experimental protocols for HPLC and solubility determination provide practical guidance for laboratory work. Furthermore, the elucidation of its synthesis pathway and its mechanisms of action through the progesterone and androgen receptor signaling pathways contributes to a deeper understanding of its biological function. This comprehensive information is intended to be a valuable resource for researchers and professionals working with this important veterinary pharmaceutical.

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